Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate
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Overview
Description
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate is an organic compound with the molecular formula C9H8BrNO4. This compound is known for its unique chemical structure, which includes a bromine atom, a nitro group, and a hydroxyimino group attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate typically involves multiple steps. One common method starts with the synthesis of 2-nitro-4-bromobenzeneacetic acid. This intermediate is then reacted with methanol under specific conditions to produce Methyl 2-(4-bromo-2-nitrophenyl)acetate. Finally, the hydroxyimino group is introduced through a reaction with hydroxylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar in structure but lacks the hydroxyimino group.
Phenol, 2-bromo-4-nitro-: Similar in structure but lacks the ester and hydroxyimino groups.
3-Bromo-1-(2-nitrophenyl)propan-1-ols: Similar in structure but has a different functional group arrangement.
Uniqueness
Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate is unique due to the presence of both the hydroxyimino and ester groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMDFCETKWFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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